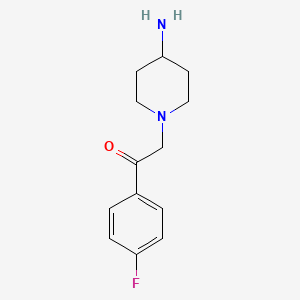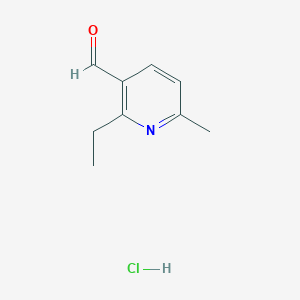
n-甲基-n-(2-吡咯烷基甲基)-1-丁胺二盐酸盐
描述
The compound “n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often found in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The exact method would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . This ring structure is non-planar, which allows for increased three-dimensional coverage, a phenomenon known as "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can undergo various chemical reactions, including functionalization reactions . The exact reactions would depend on the other functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of other functional groups, the stereochemistry of the molecule, and the overall molecular weight would all play a role .科学研究应用
Chromatography and Mass Spectrometry
In the realm of analytical chemistry , this compound is utilized as a standard or reference material in chromatography and mass spectrometry. These techniques are pivotal for identifying and quantifying minute quantities of substances within a sample. The compound’s unique structure allows it to serve as a calibration standard for ensuring the accuracy and precision of analytical instruments .
Medicinal Chemistry
n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride: is explored in medicinal chemistry for its potential therapeutic properties. Researchers investigate its binding affinity to various receptors, which could lead to the development of new medications for treating neurological disorders .
Pharmacology
In pharmacological research, this compound is of interest due to its psychoactive properties. It may be used to study the pharmacodynamics and pharmacokinetics of similar compounds, aiding in the understanding of their metabolism and effects on the human body .
Biochemistry
Biochemists may study this compound to understand its interaction with biological macromolecules. It can be used to probe enzyme-substrate interactions, receptor-ligand binding, and other biochemical pathways, providing insights into cellular processes and mechanisms .
Neuroscience
This compound’s potential effects on the nervous system make it a subject of interest in neuroscience. It could be used to study neural pathways, neurotransmitter functions, and the basis of behaviors and cognitive functions. Understanding its action could contribute to breakthroughs in treating psychiatric and neurodegenerative diseases .
Materials Science
In materials science, n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride might be used to modify the surface properties of materials. Its molecular structure could interact with substrates to alter their hydrophobicity, conductivity, or other physical properties, which is essential for developing advanced materials with specific characteristics .
未来方向
属性
IUPAC Name |
N-methyl-N-(pyrrolidin-2-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-3-4-8-12(2)9-10-6-5-7-11-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIMYABEGFIURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1CCCN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-(2-pyrrolidinylmethyl)-1-butanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



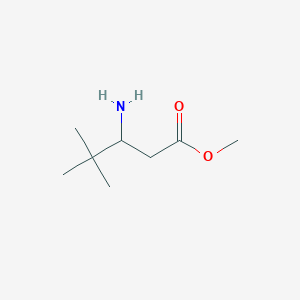

![Pyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1465870.png)
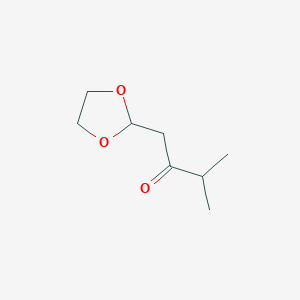
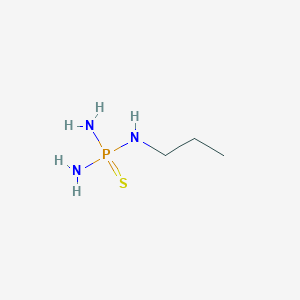
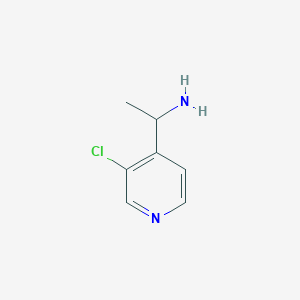
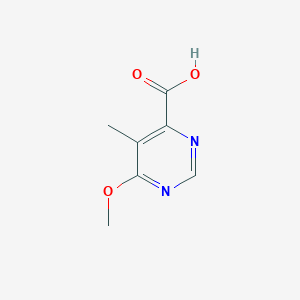
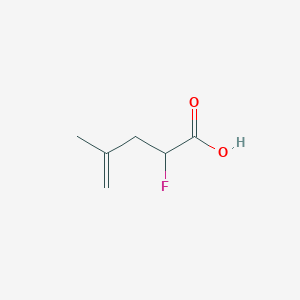
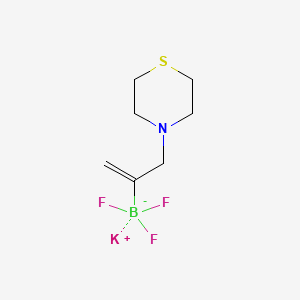
![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)
![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

